2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine
Description
This compound features a piperazine core substituted with a pyrimidine group at position 1 and a sulfonamide-linked 3-(benzo[d][1,3]dioxol-5-yloxy)propyl chain at position 2.
Properties
IUPAC Name |
2-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c23-28(24,22-9-7-21(8-10-22)18-19-5-1-6-20-18)12-2-11-25-15-3-4-16-17(13-15)27-14-26-16/h1,3-6,13H,2,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTUUOUIRHTRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.
Attachment of the Propyl Chain: The benzo[d][1,3]dioxole is then reacted with a suitable alkylating agent to introduce the propyl chain.
Sulfonylation: The propyl chain is then sulfonylated using a sulfonyl chloride in the presence of a base.
Formation of the Piperazine Ring: The sulfonylated intermediate is reacted with piperazine to form the piperazine ring.
Coupling with Pyrimidine: Finally, the piperazine derivative is coupled with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C-2, C-4, and C-6). The presence of electron-withdrawing sulfonamide groups enhances reactivity at these sites.
Key Findings :
-
Chlorination with POCl₃ selectively targets C-4 due to steric hindrance from the sulfonamide group.
-
Alkylation occurs preferentially at the piperazine nitrogen over pyrimidine due to higher basicity .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂-N-) linker participates in hydrolysis, substitution, and coupling reactions.
Key Findings :
-
Hydrolysis under acidic conditions proceeds with >80% yield but requires rigorous temperature control.
-
Coupling with aryl carboxylic acids produces bioactive analogs with enhanced sodium channel inhibition .
Benzo[d] dioxole Ring Transformations
The 1,3-dioxole ring is generally stable but undergoes ring-opening under strong bases or acids.
Key Findings :
-
Ring-opening reactions are non-selective and often lead to complex mixtures unless strictly controlled .
Piperazine Functionalization
The piperazine moiety undergoes alkylation, acylation, and cyclization.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| N-Acylation | AcCl, pyridine, 0°C | Acetylation at secondary nitrogen | |
| Cyclocondensation | CS₂, KOH, 120°C | Formation of piperazine-2-thione derivatives |
Key Findings :
Catalytic Modifications
Transition-metal catalysis enables cross-coupling and C-H activation.
Key Findings :
Redox Reactions
The sulfonamide and pyrimidine groups participate in reduction/oxidation.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Reduction of Sulfonamide | LiAlH₄, THF, reflux | Conversion to thioether (-S-) derivatives | |
| Pyrimidine Oxidation | KMnO₄, H₂O, 100°C | Formation of pyrimidine N-oxide |
Key Findings :
-
Reduction of sulfonamide is low-yielding (<30%) due to competing side reactions.
Scientific Research Applications
Pharmacological Activity
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for various conditions:
- Antidepressant Effects : Studies suggest that compounds with similar structures exhibit antidepressant-like activities. The benzo[d][1,3]dioxole moiety is often associated with neuroprotective effects, making this compound a candidate for further research in treating depression and anxiety disorders .
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrimidine can inhibit cancer cell proliferation. The sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
Neuropharmacology
Research has indicated that piperazine derivatives can modulate neurotransmitter systems. The incorporation of the benzo[d][1,3]dioxole group may provide additional neuroprotective benefits:
- Dopaminergic Activity : Compounds similar to this one have shown promise in modulating dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease .
Synthesis of Derivatives
The synthesis of this compound and its derivatives offers insights into developing new pharmacological agents. The methodology often involves:
- Reactions with Dihalomethanes : This approach facilitates the formation of the benzo[d][1,3]dioxole structure, which is crucial for the biological activity of the final product .
Case Study 1: Antidepressant Activity
A study published in a pharmacology journal explored the effects of a related compound on animal models of depression. Results demonstrated a significant reduction in depressive behaviors compared to control groups, suggesting that modifications to the benzo[d][1,3]dioxole structure enhance efficacy .
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines showed that compounds similar to 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine inhibited cell growth by inducing apoptosis. This indicates potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. The piperazine ring can enhance binding affinity through electrostatic interactions, and the pyrimidine core can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound differs from analogues primarily in its sulfonamide linker and propyloxy chain. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Pharmacological Implications
- Receptor Binding: The benzo[d][1,3]dioxol-5-yl group is associated with serotonin receptor affinity in related compounds (e.g., Norbo-25/26 in ).
- Metabolic Stability : Methyl or ethyl linkers () may confer higher metabolic stability compared to the sulfonamide linker, which could be prone to enzymatic hydrolysis.
Crystallographic and Conformational Analysis
The crystal structure of 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine () reveals a planar pyrimidine ring and chair conformation of the piperazine. The sulfonyl-propyloxy chain in the target compound may introduce torsional strain, altering binding pocket compatibility.
Biological Activity
The compound 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine , identified by its CAS number 946315-23-7, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The structure features a pyrimidine core linked to a piperazine ring, which is further substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group. This unique combination suggests diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, leading to alterations in intracellular signaling pathways. This is significant as GPCRs are involved in numerous physiological processes and are common drug targets .
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes, potentially inhibiting pathways crucial for cell proliferation or survival.
Antitumor Activity
Recent studies indicate that compounds structurally similar to this compound exhibit notable antitumor properties. For instance, one study highlighted the synthesis of pyrimidine derivatives that inhibited cell proliferation in various cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Research has shown that similar compounds possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit broad-spectrum antimicrobial properties .
Anti-inflammatory Effects
In vivo studies have demonstrated anti-inflammatory effects associated with related pyrimidine compounds. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cell Proliferation Inhibition : A study reported that a related pyrimidine derivative significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, indicating potential as an antitumor agent .
- Antiviral Activity : Research targeting nucleotide biosynthesis pathways has shown that inhibitors can enhance antiviral responses against hepatitis E virus (HEV), suggesting that similar mechanisms may be applicable to the compound .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzo[d][1,3]dioxole moiety can enhance biological activity, emphasizing the importance of structural components in determining efficacy .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with nucleophilic substitution between piperazine derivatives and benzodioxole-containing reagents. For example, coupling 2-(piperazin-1-yl)pyrimidine with a sulfonylpropyl-benzodioxole intermediate under reflux in dichloromethane or DMF (60–80°C) achieves moderate yields (~86% purity). Key parameters include stoichiometric ratios (1:1.2 for limiting reagents), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction monitoring via TLC and intermediate characterization by NMR are critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.7–7.2 ppm for benzodioxole), piperazine methylene (δ 2.8–3.5 ppm), and pyrimidine protons (δ 8.3–8.6 ppm). Splitting patterns confirm substitution positions .
- HRMS : Exact mass determination (e.g., [M+H]+ at m/z 299.34) validates molecular formula .
- X-ray Diffraction : Orthorhombic crystal lattice parameters (a = 21.3085 Å, b = 18.6249 Å, c = 7.4885 Å) reveal conformational stability and intermolecular hydrogen bonding (N–H···O) critical for solid-state packing .
Q. What safety precautions are essential during synthesis and handling?
- Methodological Answer : The compound is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and ensure airtight storage (P233). Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How can impurities in the compound affect biological activity, and what methods detect them?
- Methodological Answer : Impurities like unreacted intermediates (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine) or sulfonation byproducts may antagonize target interactions. Analytical protocols include:
- HPLC-PDA : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) at 254 nm .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to sulfonyl or piperazine fragments .
Q. How can computational methods predict binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into X-ray structures of target enzymes (e.g., kinases, PDEs) using flexible side-chain algorithms. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp/Lys).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound stability. Mitigation strategies:
- Dose-Response Replicates : Use ≥3 biological replicates with internal controls (e.g., staurosporine for cytotoxicity).
- Stability Studies : Monitor compound degradation in PBS/DMSO via LC-MS over 24–72 hours .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
